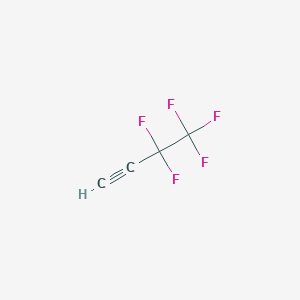
3,3,4,4,4-Pentafluoro-1-butyne
Vue d'ensemble
Description
3,3,4,4,4-Pentafluoro-1-butyne is a chemical compound with the molecular formula C4HF5 . It has an average mass of 144.043 Da and a monoisotopic mass of 143.999847 Da .
Molecular Structure Analysis
The molecular structure of 3,3,4,4,4-Pentafluoro-1-butyne is represented by the formula C4HF5 . It has an average mass of 144.043 Da and a monoisotopic mass of 143.999847 Da .Physical And Chemical Properties Analysis
3,3,4,4,4-Pentafluoro-1-butyne has a boiling point of 3-6°C and a predicted density of 1.248±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Properties
3,3,4,4,4-Pentafluoro-1-butyne has been explored in the synthesis of various chemical compounds. For instance, a method for synthesizing 1-hydroxyheptafluoro-1-cyclopentene involved using 1-Hydro-1,1,4,4,4-pentafluoro-2-butyne, which was obtained through the decarboxylation of the potassium salt of 2,2,3,3,4,5-hexafluoro-4-penten-1-oic acid (Bekker, Popkova, & Knunyants, 1978).
Fluorous Chemistry
In the field of fluorous chemistry, research has shown the use of polyfluorinated alkynes as novel building blocks. For example, silylated 4-(perfluorohexyl)butyne was synthesized using ethynyldimethylphenylsilane, which was then deprotected to give 4-(perfluorohexyl)butyne (Bříza, Kvíčala, & Paleta, 2003). This highlights the potential of such compounds in developing new materials with unique properties.
Microwave Spectroscopy
Studies involving microwave spectra of fluoromethyl polyyne chains have been conducted to understand their molecular structures. Research on molecules like 1,5,5,5-tetrafluoro-1,3-pentadiyne, which is structurally similar to 3,3,4,4,4-Pentafluoro-1-butyne, provides insights into the physical and chemical properties of these compounds (Kang & Novick, 2002).
Plasma Etching in Semiconductor Manufacturing
Research in semiconductor manufacturing has investigated the impact of molecular structure parameters of hydrofluorocarbon precursors on plasma etching. These studies are crucial for optimizing manufacturing processes in the electronics industry, particularly for materials like ultra-low-K dielectrics (Li, Gupta, Pallem, & Oehrlein, 2016).
Kinetic Studies in Catalysis
Kinetic studies in catalysis have included 1-butyne, a molecule similar to 3,3,4,4,4-Pentafluoro-1-butyne. Understanding the hydrogenation processes on different metal catalysts provides insights into reaction mechanisms and helps in developing more efficient catalytic processes (Boitiaux, Cosyns, & Robert, 1987).
Safety and Hazards
According to the Safety Data Sheet, 3,3,4,4,4-Pentafluoro-1-butyne is a flammable gas and contains gas under pressure; it may explode if heated . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of a fire, it is recommended to fight the fire remotely due to the risk of explosion .
Propriétés
IUPAC Name |
3,3,4,4,4-pentafluorobut-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF5/c1-2-3(5,6)4(7,8)9/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZMZXICVVVZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,4-Pentafluoro-1-butyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde](/img/structure/B3042942.png)
![(Z)-3-[5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042943.png)
![1-[[1-(2-Hydroxy-3-indol-1-ylpropyl)piperidin-4-yl]amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B3042944.png)


![6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide](/img/structure/B3042950.png)

![(Z)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042952.png)
![[(E)-(5-methyl-2-propan-2-ylidenecyclohexylidene)amino] 2,6-difluorobenzoate](/img/structure/B3042953.png)
![4-chloro-3-nitrobenzyl N-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbamate](/img/structure/B3042958.png)


